molecular formula C8H13NS B12979784 5-Isopropyl-2-methylthiophen-3-amine

5-Isopropyl-2-methylthiophen-3-amine

Cat. No.: B12979784
M. Wt: 155.26 g/mol
InChI Key: JSZNHUYKKDRWDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Isopropyl-2-methylthiophen-3-amine is a heterocyclic organic compound containing a thiophene ring substituted with an isopropyl group and a methyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and stability .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-methylthiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Isopropyl-2-methylthiophen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-methylthiophen-3-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-2-methylthiophen-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-methyl-5-propan-2-ylthiophen-3-amine

InChI

InChI=1S/C8H13NS/c1-5(2)8-4-7(9)6(3)10-8/h4-5H,9H2,1-3H3

InChI Key

JSZNHUYKKDRWDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(C)C)N

Origin of Product

United States

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